![molecular formula C16H25N3O B2590468 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline CAS No. 2007917-26-0](/img/structure/B2590468.png)
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline” is a complex organic molecule with a molecular formula of C16H27N3O . It is a gray solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O/c1-20-15-12-13 (2-3-14 (15)17)19-10-6-16 (7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.39 . It is a gray solid at room temperature .Applications De Recherche Scientifique
Therapeutic Applications
Respiratory Diseases Treatment Compounds related to 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline, acting as CCR8 antagonists, have been identified as potential treatments for respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. These compounds target chemokine-mediated diseases by inhibiting the CCR8 receptor, which plays a crucial role in the inflammatory response associated with these conditions (Norman, 2007).
Broad Therapeutic Potential The synthesis and study of 1,9-diazaspiro[5.5]undecanes have shown that these compounds have potential applications in treating a wide range of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. This broad therapeutic potential is attributed to the unique structural features and biological activities of these compounds (Blanco‐Ania et al., 2017).
Chemical Synthesis and Material Science
Synthesis Techniques The construction of 3,9-diazaspiro[5.5]undecane derivatives has been achieved through innovative synthesis techniques, such as intramolecular spirocyclization of 4-substituted pyridines. This method allows for the efficient production of these compounds, which are significant for their biological applications and as intermediates in organic synthesis (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis Advancements in the synthesis of nitrogen-containing spiro heterocycles, specifically 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, have been made through a catalyst-free synthesis process. This process involves a [5 + 1] double Michael addition reaction, highlighting an eco-friendly and efficient approach to generating these compounds (Aggarwal et al., 2014).
Photophysical Studies and Solvatochromic Analysis Research into diazaspiro compounds, including their synthesis, photophysical studies, and solvatochromic analysis, has contributed to understanding their optical and electronic properties. These studies are essential for applications in material science and photonic devices, where these compounds could be used due to their interesting fluorescent properties and solvent-dependent behavior (Aggarwal & Khurana, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHAMWXAXMVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)

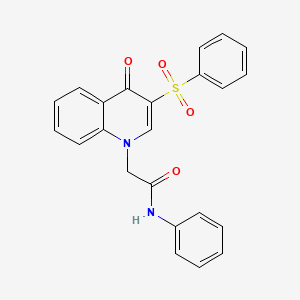
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
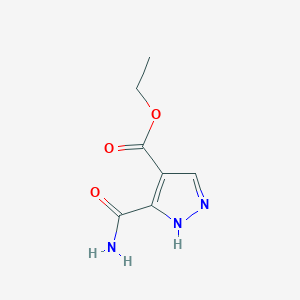
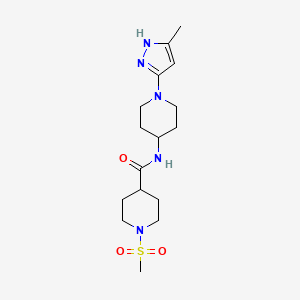
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
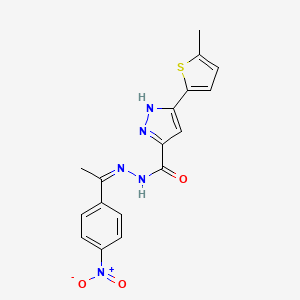
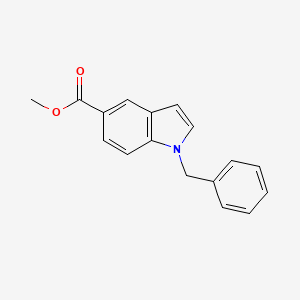
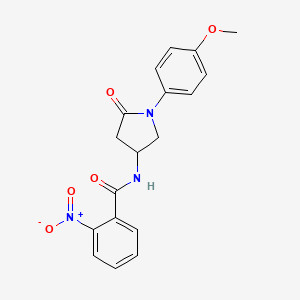
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
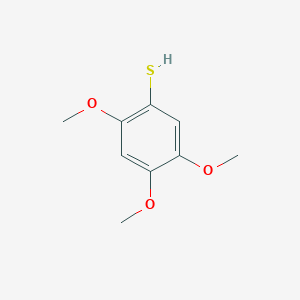
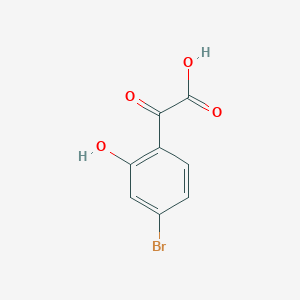
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)